molecular formula C26H19Cl4NO3 B11193336 1-[(2,4-Dichlorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2,4-dichlorobenzoate

1-[(2,4-Dichlorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2,4-dichlorobenzoate

Cat. No.: B11193336
M. Wt: 535.2 g/mol
InChI Key: SKOWFQDWXVWADS-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2,4-dichlorobenzoate is a complex organic compound characterized by its unique structure, which includes multiple chlorinated benzene rings and a quinoline moiety

Preparation Methods

The synthesis of 1-(2,4-dichlorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2,4-dichlorobenzoate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2,4-Dichlorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

Comparison with Similar Compounds

1-(2,4-Dichlorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H19Cl4NO3

Molecular Weight

535.2 g/mol

IUPAC Name

[1-(2,4-dichlorobenzoyl)-2,2,4-trimethylquinolin-6-yl] 2,4-dichlorobenzoate

InChI

InChI=1S/C26H19Cl4NO3/c1-14-13-26(2,3)31(24(32)18-7-4-15(27)10-21(18)29)23-9-6-17(12-20(14)23)34-25(33)19-8-5-16(28)11-22(19)30/h4-13H,1-3H3

InChI Key

SKOWFQDWXVWADS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)C4=C(C=C(C=C4)Cl)Cl)(C)C

Origin of Product

United States

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